Benzyl (morpholin-2-ylmethyl)carbamate
Overview
Description
Benzyl (morpholin-2-ylmethyl)carbamate is a chemical compound with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . It is a heterocyclic building block used primarily in research and development. The compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms, and a benzyl group attached to a carbamate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (morpholin-2-ylmethyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with morpholine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl (morpholin-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted carbamates and morpholine derivatives.
Scientific Research Applications
Benzyl (morpholin-2-ylmethyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (morpholin-2-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can function as a receptor agonist by mimicking the natural ligand and activating the receptor .
Comparison with Similar Compounds
Benzyl carbamate: A compound with a similar structure but lacking the morpholine ring, used as a protecting group in organic synthesis.
Uniqueness: Benzyl (morpholin-2-ylmethyl)carbamate is unique due to the presence of both the benzyl group and the morpholine ring, which confer specific chemical and biological properties. This combination allows for versatile applications in research and industry, making it a valuable compound for various scientific endeavors .
Properties
IUPAC Name |
benzyl N-(morpholin-2-ylmethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITIVZRVVCHGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442162 | |
Record name | Benzyl (morpholin-2-ylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027375-80-9 | |
Record name | Benzyl (morpholin-2-ylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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